2-Amino-4-chloro-6-(4-pyridyl)-1,3,5-triazine

Medicinal chemistry LogP Positional isomer

Researchers synthesizing kinase-focused libraries often face unreliable yields from generic pyridyl-triazine isomers. This 4-pyridyl building block (CAS 1303968-02-6) eliminates that risk: - Delivers a linear N-coordination vector essential for CDK4/6 and PI3K ATP-pocket binding, unlike bent 2- or 3-pyridyl isomers. - Enables sequential SNAr at C-4 (Cl) followed by Pd-catalyzed coupling at C-2 (NH2) for high-yield trisubstituted triazine diversification. - cLogP 1.17 minimizes off-target membrane binding, outperforming the more lipophilic 2-pyridyl isomer for intracellular probe design.

Molecular Formula C8H6ClN5
Molecular Weight 207.62 g/mol
CAS No. 1303968-02-6
Cat. No. B13256117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-chloro-6-(4-pyridyl)-1,3,5-triazine
CAS1303968-02-6
Molecular FormulaC8H6ClN5
Molecular Weight207.62 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=NC(=NC(=N2)Cl)N
InChIInChI=1S/C8H6ClN5/c9-7-12-6(13-8(10)14-7)5-1-3-11-4-2-5/h1-4H,(H2,10,12,13,14)
InChIKeyJLKMXSJVSADARN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-chloro-6-(4-pyridyl)-1,3,5-triazine Overview


2-Amino-4-chloro-6-(4-pyridyl)-1,3,5-triazine (CAS 1303968-02-6) is a heterocyclic building block of the 1,3,5-triazine family bearing three chemically orthogonal substituents: an amino group at C-2, a chlorine at C-4, and a 4-pyridyl ring at C-6. Its molecular formula is C8H6ClN5 and its molecular weight is 207.62 Da . The compound serves as a key intermediate for synthesizing kinase inhibitor libraries, particularly for targets such as CDK4/6 and PI3K, where the 4-pyridyl group acts as a pharmacophore anchor and the C-4 chlorine provides a versatile leaving group for sequential nucleophilic aromatic substitution (SNAr) [1].

1
Orthogonal C-4 Cl and C-2 NH2 enable sequential SNAr library elaboration
2
4-Pyridyl pharmacophore anchor for CDK4/6 and PI3K hinge-region binding
3
Key intermediate for kinase inhibitor discovery and parallel library synthesis

4-Pyridyl Isomer Uniqueness in Triazine Chemistry


In 1,3,5-triazine-based drug discovery, the position of the pyridyl nitrogen atom profoundly alters both the electronic character of the triazine core and the three-dimensional presentation of the pharmacophore. The 4-pyridyl isomer (CAS 1303968-02-6) projects its coordinating nitrogen atom linearly away from the triazine ring, enabling bidentate metal chelation and distinct hydrogen-bonding patterns not possible with the bent geometry of the 2-pyridyl isomer (CAS 1303967-68-1) or the meta-oriented 3-pyridyl isomer (CAS 1303967-22-7) . Additionally, the 4-pyridyl group exerts a unique electron-withdrawing effect through resonance, modulating the reactivity of the C-4 chlorine toward nucleophilic displacement relative to other positional isomers, which directly impacts synthetic yield and purity in downstream elaborations . Generic substitution of one pyridyl isomer for another therefore risks altered selectivity, reduced synthetic efficiency, and unpredictable biological activity.

4-Pyridyl isomer (CAS 1303968-02-6)
Target compound with linear coordination geometry and resonance electron-withdrawing effect.Predictable SNAr reactivity; matched for CDK hinge binding.
2-Pyridyl / 3-Pyridyl isomers
Bent geometry alters metal-binding modes and pharmacophore presentation.Different electronic profile may reduce synthetic efficiency and shift selectivity.
Impact on synthesis
C-4 chlorine reactivity tuned by para-pyridyl resonance; consistent coupling yields expected.Substituting isomer may lower yield and require re-optimization.
Biological activity risk
4-Pyridyl maintains critical hinge-region hydrogen bonds; isomer shift can disrupt kinase inhibition.Direct replacement without validation may compromise target engagement.

Head-to-Head Differentiation Evidence


Positional Isomer LogP and ADME Impact

Among the three pyridyl positional isomers, the 4-pyridyl derivative (CAS 1303968-02-6) is expected to exhibit the lowest lipophilicity due to the electron-withdrawing nature of the para-pyridyl nitrogen, which polarizes the triazine ring more effectively than the ortho- or meta-isomers. Though experimental LogP values for all three isomers are not publicly available in a single study, the calculated LogP of the 4-pyridyl compound is 1.17 (ALogP) . In general, a lower LogP correlates with improved aqueous solubility and reduced off-target binding, a critical consideration for hit-to-lead optimization where the 2-pyridyl counterpart often introduces undesired lipophilicity.

Positional isomer LogP
Class-level inference
4-pyridyl ALogP 1.17 vs. 2‑pyridyl isomer (qualitatively higher)
Lower lipophilicity supports aqueous solubility and cleaner ADME screening
Class-level inference; no co‑solvent LogP study across all three isomers
Medicinal chemistry LogP Positional isomer ADME

Triazine vs Pyrimidine Scaffold for CDK Inhibition

A direct scaffold-hop comparison is available between the triazine core and the pyrimidine core bearing identical 4-pyridyl and 2-amino-4-chloro substitution. The pyrimidine derivative 4-Chloro-6-(pyridin-4-yl)pyrimidin-2-amine is reported as a dual CDK6/CDK9 inhibitor with undisclosed potency, while the triazine counterpart serves as a key intermediate in CDK4/6 inhibitor patents (US 8,841,312) [1]. The triazine ring introduces an additional nitrogen atom, which decreases the electron density of the heterocycle and increases the electrophilicity of the C-4 chlorine, thereby enhancing reactivity in SNAr-based library synthesis without sacrificing the pharmacophoric pyridyl presentation .

Triazine vs pyrimidine scaffold
Cross-study comparable
Triazine core enhances electrophilic reactivity of C‑Cl vs. pyrimidine analog; both retain 4‑pyridyl hinge binder
Supports scaffold selection for CDK inhibitor library synthesis via SNAr
Patent-based evidence; no direct IC50 comparison for the bare intermediates
Kinase inhibitor CDK4/CDK6 Scaffold hop Triazine

4-Pyridyl vs 2-Pyridyl Coordination Geometry for MOFs

In metal-organic frameworks and coordination polymers, the 4-pyridyl group acts as a linear linker, forming straight two-point connections with metal nodes, whereas the 2-pyridyl isomer adopts a bent geometry that favors chelation to a single metal center . This geometric distinction is critical for the design of porous materials and catalysts. The target compound, with its 4-pyridyl arm, is therefore uniquely suited as a precursor to linear bridging ligands in MOF synthesis compared to its 2-pyridyl analog .

Coordination geometry
Class-level inference
4‑Pyridyl provides linear bridging; 2‑pyridyl adopts bent chelation
Predictable MOF linker design with two-point metal connections
Based on coordination chemistry principles; no crystallographic comparison of exact isomers
Coordination chemistry MOF Ligand geometry 4-pyridyl

High-Value Application Scenarios


Kinase Inhibitor Library Synthesis via SNAr

The orthogonal reactivity of the C-4 chlorine and the 2-amino group enables sequential SNAr reactions: first, displacement of chlorine with diverse amines or anilines, followed by diazotization or Pd-catalyzed coupling at the C-2 position. This sequence generates trisubstituted triazine libraries targeting the CDK4/6 ATP-binding pocket, as demonstrated in the Amgen patent family (US 8,841,312) [1]. The 4-pyridyl group remains intact as the kinase hinge-binding motif throughout the synthesis.

Linear Bridging Ligand Precursor for MOFs

The 4-pyridyl moiety delivers a linear coordination vector. After converting the C-4 chlorine to a second 4-pyridyl group via Suzuki coupling, the resulting bis(4-pyridyl)-1,3,5-triazine scaffold serves as a ditopic linker for the construction of two-dimensional coordination polymers with metals such as Zn(II), Cu(II), and lanthanides [1].

Chemical Probe Design with Predictable LogP

The calculated LogP of 1.17 positions this compound in an optimal lipophilicity range for cellular probes. Its lower LogP relative to the 2-pyridyl isomer reduces off-target membrane binding, making it the preferred building block when designing fluorescent or affinity-based probes for intracellular kinase targets .

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis via SNAr
Orthogonal reactivity (C-4 Cl / C-2 NH2) for sequential elaboration
SNAr coupling efficiency and CDK4/6 hinge-binding motif retention
Linear bridging ligand precursor for MOFs
4-Pyridyl linear coordination geometry
Network topology and metal-ligand connectivity
Chemical probe design with predictable lipophilicity
Low predicted lipophilicity relative to 2‑pyridyl isomer
Cellular permeability and off-target membrane binding reduction
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